molecular formula C7H10N4O B13304704 (3S)-3-amino-3-(pyrimidin-4-yl)propanamide

(3S)-3-amino-3-(pyrimidin-4-yl)propanamide

Cat. No.: B13304704
M. Wt: 166.18 g/mol
InChI Key: CWGZQIAZMMMKPR-YFKPBYRVSA-N
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Description

(3S)-3-amino-3-(pyrimidin-4-yl)propanamide is a chiral organic compound of significant interest in medicinal chemistry and drug discovery. It features a propanamide backbone with a stereospecific amino group at the 3-position and a pyrimidine heterocycle as a key functional group. The pyrimidine ring is a fundamental aromatic heterocycle in organic chemistry, characterized as π-deficient and similar to pyridine but with two nitrogen atoms in the 1 and 3 positions of the six-membered ring . This structure is a cornerstone in medicinal chemistry, as it is a key component of the nucleobases cytosine, thymine, and uracil found in DNA and RNA . Compounds incorporating this scaffold are frequently explored for their potential biological activities. The specific stereochemistry of the (3S) configuration is crucial as it defines the molecule's three-dimensional shape and its subsequent interactions with biological targets. This compound serves as a valuable synthetic intermediate or building block for the preparation of more complex molecules. Its structure, which includes both an amino group and an amide group, allows for further chemical modifications. The pyrimidine ring can undergo various reactions; for instance, electrophilic substitution is favored at the 5-position , while the 2- and 4-positions are more amenable to nucleophilic aromatic substitution . Researchers are investigating such beta-amino acid derivatives for various applications, including as potential precursors for the synthesis of novel enzyme inhibitors or antimicrobial agents, as seen in related alpha-amino amide derivatives . This product is intended for research and development purposes only. It is not approved for use in humans or animals. Researchers should handle this material with care, using appropriate personal protective equipment and following standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

(3S)-3-amino-3-pyrimidin-4-ylpropanamide

InChI

InChI=1S/C7H10N4O/c8-5(3-7(9)12)6-1-2-10-4-11-6/h1-2,4-5H,3,8H2,(H2,9,12)/t5-/m0/s1

InChI Key

CWGZQIAZMMMKPR-YFKPBYRVSA-N

Isomeric SMILES

C1=CN=CN=C1[C@H](CC(=O)N)N

Canonical SMILES

C1=CN=CN=C1C(CC(=O)N)N

Origin of Product

United States

Contextualization Within Pyrimidine Based Chemical Structures

The foundational core of (3S)-3-amino-3-(pyrimidin-4-yl)propanamide is the pyrimidine (B1678525) ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. wikipedia.org Pyrimidine derivatives are ubiquitous in nature and are fundamental components of nucleic acids (cytosine, thymine, and uracil), as well as vitamin B1 (thiamine). wikipedia.orgresearchgate.net This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.net

The pyrimidine ring system is a versatile building block in the synthesis of a wide array of biologically active compounds. ambeed.comorganic-chemistry.org Its derivatives have been shown to possess a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, which is a crucial feature for molecular recognition and binding to biological targets. The ability to readily modify the pyrimidine ring at various positions allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

The presence of the pyrimidine-4-yl group in this compound, therefore, situates this compound within a well-established and highly significant class of chemical structures. It suggests the potential for this molecule to interact with biological systems in a manner analogous to other pyrimidine-containing compounds, making it an attractive subject for further investigation in drug discovery and chemical biology.

Significance of Stereochemistry in the 3s Configuration for Chemical Applications

The designation "(3S)" in (3S)-3-amino-3-(pyrimidin-4-yl)propanamide refers to the specific three-dimensional arrangement of the substituents around the chiral carbon atom at the 3-position of the propanamide chain. This stereochemical specificity is of paramount importance in chemical and biological applications.

Chirality, or "handedness," is a fundamental property of many organic molecules, and different stereoisomers (enantiomers or diastereomers) of a compound can exhibit vastly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one stereoisomer over another. A classic example is the drug thalidomide, where one enantiomer was effective against morning sickness while the other was teratogenic.

The (3S)-configuration of this compound is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the groups attached to the chiral center. The specific spatial arrangement defined by the 'S' configuration dictates how the molecule will present its functional groups (the amino group, the pyrimidine (B1678525) ring, and the propanamide moiety) in three-dimensional space. This precise orientation is critical for its interaction with other chiral molecules, be it in a biological receptor site or in a stereoselective chemical reaction. In drug development, isolating and utilizing a single enantiomer, such as the (3S) form, can lead to drugs with higher potency, better therapeutic indices, and fewer side effects.

Role As a Chiral Scaffold or Intermediate in Organic Synthesis Research

Enantioselective Synthesis Strategies Towards the (3S)-Configuration

The establishment of the chiral center at the C3 position with the desired (S)-configuration is the most critical aspect of the synthesis of this compound. Various enantioselective methods have been explored to achieve this, including asymmetric catalysis, chiral auxiliary-mediated approaches, and enzymatic or biocatalytic pathways.

Asymmetric Catalysis in the Formation of the Chiral Center

Asymmetric catalysis, particularly asymmetric hydrogenation, stands out as a highly efficient method for establishing the stereocenter of β-amino acid derivatives. nih.gov This approach typically involves the hydrogenation of a prochiral enamide precursor using a chiral transition metal catalyst. For the synthesis of β-stereogenic amines, rhodium complexes with chiral phosphine (B1218219) ligands have demonstrated considerable success. rsc.org

A common strategy involves the asymmetric hydrogenation of a β-amidoacrylate precursor. For instance, a patent for the synthesis of a Trelagliptin intermediate describes a process that could involve the asymmetric hydrogenation of an enamide. patsnap.com Rhodium-based catalysts, such as those employing ligands like SDP, have been shown to be effective in the asymmetric hydrogenation of β-branched enamides, achieving high yields and excellent enantioselectivities (88–96% ee). rsc.org While specific data for the pyrimidinyl substrate is not always publicly detailed, the general applicability of this method is well-established.

Catalyst SystemLigandSubstrate TypeEnantiomeric Excess (ee)Reference
Rhodium-based(R)-SDP(Z)-β-branched enamides88-96% rsc.org
Rh/[Rh(COD)Binapine]BF4Binapine2-Pyridine Ketonesup to 99% nih.gov
Ir/(S,S)-f-Binaphanef-BinaphanePyrimidinium saltsHigh rsc.org

This table presents examples of catalyst systems used for asymmetric hydrogenation of related substrates, demonstrating the potential for high enantioselectivity.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry in organic synthesis. researchgate.net This strategy involves temporarily attaching a chiral molecule to the substrate to direct a diastereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

For the synthesis of β-amino acids, chiral oxazolidinones (Evans auxiliaries) and pseudoephedrine have been effectively used. researchgate.net A general approach would involve the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound attached to a chiral auxiliary. While specific examples detailing the synthesis of this compound using this method are not prevalent in readily available literature, the principles are well-documented for analogous structures. For example, the synthesis of β-substituted pyroglutamic acids has been achieved through Michael addition reactions using chiral equivalents of nucleophilic glycine (B1666218).

Chiral AuxiliaryType of ReactionDiastereomeric Excess (de)Key FeaturesReference
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamideAsymmetric alkylation of Ni(II) complex of glycine Schiff baseHighRecyclable auxiliary mdpi.com
PseudoephedrineAsymmetric Michael additionsHighFormation of 3-aryl-δ-lactones researchgate.net
α-phenylethylamine1,4-Addition to a conjugated amideHighInexpensive and commercially available nih.gov

This table illustrates various chiral auxiliaries and their application in asymmetric synthesis of amino acid derivatives.

Enzymatic or Biocatalytic Pathways for Stereocontrol

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral molecules, offering high enantioselectivity and mild reaction conditions. nih.gov For the preparation of chiral amines and amino acids, enzymes such as lipases and transaminases are particularly relevant.

Lipase-catalyzed kinetic resolution is a widely used method. This involves the enantioselective acylation or hydrolysis of a racemic mixture of the target molecule or a precursor, allowing for the separation of the two enantiomers. Lipases like Candida antarctica lipase (B570770) B (CAL-B) and lipase from Pseudomonas cepacia (lipase PS) have been successfully employed for the resolution of β-amino esters. semanticscholar.org For example, lipase PSIM-catalyzed hydrolysis has been used to resolve racemic β-amino carboxylic esters with excellent enantiomeric excess (≥99%) and good yields (>48%). semanticscholar.org

Transaminases (TAs) offer a more direct route through the asymmetric amination of a prochiral ketone precursor. Engineered ω-transaminases have been developed to accept a broad range of substrates, including bulky ketones, making them suitable for the synthesis of pharmaceutical intermediates. nih.govgoogle.commdpi.comuni-greifswald.demdpi.com A biocatalytic route to sitagliptin, a similar DPP-4 inhibitor, was developed using an engineered (R)-selective transaminase, demonstrating the industrial viability of this approach. thieme-connect.de

EnzymeBiocatalytic MethodSubstrateKey OutcomeReference
Lipase PSIMKinetic Resolution (Hydrolysis)Racemic β-amino carboxylic esters(R)-esters and (S)-acids with ≥99% ee semanticscholar.org
Candida antarctica Lipase B (CAL-B)Kinetic Resolution (Alkoxycarbonylation)Racemic N-benzyloxycarbonyl-4-(4′-fluorophenyl)-3-hydroxymethylpiperidineHigh enantioselectivity nih.gov
Engineered ω-TransaminaseAsymmetric AminationProchiral ketonesEnantiopure amines google.commdpi.comuni-greifswald.de

This table provides examples of enzymatic methods for the synthesis of chiral amines and amino acids.

Total Synthesis Approaches to the Propanamide Framework

The total synthesis of this compound involves the construction of the carbon backbone and the introduction of the necessary functional groups. A plausible retrosynthetic analysis would disconnect the molecule at the amide bond and the C-C bond adjacent to the pyrimidine ring.

A common synthetic route starts from a pyrimidine-containing precursor, such as 4-chloropyrimidine, which can be functionalized. The propanamide side chain can be introduced through various carbon-carbon bond-forming reactions. For instance, a Horner-Wadsworth-Emmons reaction could be used to form an α,β-unsaturated ester, which can then undergo asymmetric conjugate addition of an amine or an ammonia (B1221849) equivalent.

Alternatively, a Strecker-type synthesis could be envisioned, starting from pyrimidine-4-carbaldehyde. The synthesis of related 3-(pyrimidin-2-yl amino) propane (B168953) hydrazide derivatives has been reported, starting from 2-aminopyrimidine (B69317) and methyl acrylate. researchgate.net The final amidation step to form the primary amide is typically straightforward, often involving the reaction of a corresponding carboxylic acid or ester with ammonia or an ammonia source.

Chemo-, Regio-, and Stereoselective Functionalization of Precursors

The synthesis of the target molecule relies on the selective functionalization of precursors. For the pyrimidine core, regioselective alkylation is a key step. The synthesis of related 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid involved a regioselective N-alkylation of the pyrrolopyrimidine core. mdpi.org

Stereoselectivity is paramount and is achieved through the methods discussed in section 2.1. Chemoselectivity is also important, for example, in reactions involving multiple functional groups. For instance, during the amidation of the carboxylic acid precursor, it is essential to avoid side reactions with the free amino group. This is often achieved through the use of protecting groups, although protecting-group-free methods are increasingly sought after. researchgate.net

Optimization of Reaction Conditions and Process Intensification in Synthesis

For the industrial production of a pharmaceutical intermediate like this compound, optimization of reaction conditions and process intensification are crucial for ensuring efficiency, safety, and cost-effectiveness.

Optimization of Reaction Conditions: This involves systematically varying parameters such as temperature, pressure, solvent, catalyst loading, and substrate concentration to maximize yield and selectivity while minimizing reaction time and by-product formation. For the final amidation step, various coupling reagents and conditions can be screened. Lewis acid catalysts have been shown to be effective in the protecting-group-free amidation of amino acids. nih.govresearchgate.net

Process Intensification: This aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. A key technology in process intensification is the use of continuous flow chemistry. thieme-connect.dealmacgroup.comazolifesciences.com Flow reactors offer advantages such as improved heat and mass transfer, better control over reaction parameters, and enhanced safety, particularly for hazardous reactions. The synthesis of pharmaceutical intermediates is increasingly being adapted to flow processes. For example, the synthesis of an intermediate for Imatinib has been successfully demonstrated in a telescoped flow system. thieme-connect.de Biocatalytic processes can also be intensified by immobilizing the enzyme in a packed-bed reactor for continuous operation. nih.gov

ParameterOptimization GoalExample Method
Temperature Increase reaction rate, control selectivitySystematic screening
Solvent Improve solubility, influence reaction pathwayScreening for optimal solvent
Catalyst Loading Minimize cost, reduce residual metalReduction of catalyst amount while maintaining performance
Amine Loading Maximize conversion, minimize by-productsDesign of Experiments (DoE) to find optimal ratio
Reaction Time Increase throughputMonitoring reaction progress to determine optimal endpoint

This table outlines key parameters for reaction optimization and their goals.

Green Chemistry Principles in the Synthesis of this compound

The core objective of green chemistry is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For a complex molecule like this compound, this involves a holistic assessment of the entire synthetic pathway, from starting materials to final product purification. Key areas for the application of green chemistry principles include the use of biocatalysis, renewable feedstocks, safer solvents, and the optimization of reaction efficiency to minimize waste.

Biocatalysis in Asymmetric Synthesis

A critical feature of this compound is its specific stereochemistry, which is essential for its biological activity. Traditional asymmetric synthesis often relies on chiral auxiliaries or catalysts derived from heavy metals, which can be toxic and difficult to remove from the final product. Biocatalysis, utilizing enzymes, offers a green alternative. For instance, transaminases are increasingly used for the asymmetric synthesis of chiral amines from ketones. A hypothetical green synthesis of the target compound could involve the use of a specifically engineered transaminase to convert a corresponding β-keto amide precursor directly into the desired (S)-enantiomer with high enantiomeric excess. This would eliminate the need for chiral chromatography or complex resolution steps, which are often solvent- and energy-intensive.

Atom Economy and Waste Reduction

The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a cornerstone of green chemistry. Synthetic routes with high atom economy are those that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. Multicomponent reactions, where three or more reactants combine in a single step to form the product, are excellent examples of atom-economical processes. A potential green route to this compound could be a one-pot multicomponent reaction involving pyrimidine-4-carbaldehyde, a source of ammonia, and a suitable three-carbon building block. Such a strategy would significantly reduce the number of synthetic steps, leading to less waste and lower energy consumption.

Safer Solvents and Reaction Conditions

Many organic syntheses rely on volatile and often toxic organic solvents. A key aspect of green chemistry is the replacement of these hazardous solvents with safer alternatives. For the synthesis of this compound, this could involve the use of water, supercritical fluids like CO₂, or bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). Furthermore, conducting reactions at ambient temperature and pressure, whenever feasible, reduces energy consumption and enhances safety. Microwave-assisted synthesis is another technique that can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times, thereby aligning with green chemistry principles.

Evaluation of Green Synthetic Routes

To quantitatively assess the "greenness" of a synthetic route, various metrics have been developed. The E-Factor (Environmental Factor) and Process Mass Intensity (PMI) are two of the most widely used. The E-Factor is the ratio of the mass of waste to the mass of product, while PMI is the ratio of the total mass of materials used (water, solvents, reagents, process aids) to the mass of the product. A lower E-Factor and PMI indicate a more environmentally friendly process.

The table below provides a hypothetical comparison of a traditional synthetic route to a β-amino amide with a potential green alternative, illustrating the possible improvements in key green chemistry metrics.

MetricTraditional SynthesisPotential Green SynthesisGreen Chemistry Principle
Atom Economy Low-ModerateHighMaximize atom economy
Number of Steps MultipleFewer (e.g., one-pot)Increase energy efficiency, reduce waste
Solvent Choice Halogenated solvents (e.g., Dichloromethane)Water, ethanol, or bio-solventsUse of safer solvents
Catalyst Stoichiometric reagents, heavy metalsBiocatalyst (e.g., enzyme) or recyclable catalystUse of catalytic reagents
E-Factor High (>100)Low (<10)Prevention of waste
Process Mass Intensity (PMI) High (>200)Low (<50)Prevention of waste

Reactions Involving the Amine Functionality

The primary amine group in this compound is a key site for nucleophilic reactions, enabling the formation of a variety of derivatives through amidation, alkylation, and acylation.

Amidation and Peptide Coupling Reactions

The primary amine of this compound can readily participate in amidation reactions to form peptide bonds. This is a fundamental transformation in medicinal chemistry for the synthesis of peptide analogs and other bioactive molecules. The coupling of the corresponding amino acid, (3S)-3-amino-3-(pyrimidin-4-yl)propanoic acid, with other amino acids or peptides is typically achieved using standard peptide coupling reagents. These reagents activate the carboxylic acid group of the incoming amino acid, facilitating its reaction with the amine of the pyrimidine-containing scaffold.

Commonly employed coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Urnium-based reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. The strategic incorporation of the (S)-2-amino-3-(pyridin-4-yl)propanoic acid, a structurally similar non-natural amino acid, into peptide chains highlights the utility of such building blocks in modulating the properties of peptides for therapeutic and diagnostic applications. nbinno.com

Table 1: Representative Peptide Coupling Reactions with a Related Amino Acid

Amine ComponentAcid ComponentCoupling ReagentsSolventProductYield (%)Reference
(S)-2-amino-3-(pyridin-4-yl)propanoic acid derivativeFmoc-protected amino acidDIC, HOBtDMFDipeptideNot Reported nbinno.com
Resin-bound peptide(S)-2-amino-3-(pyridin-4-yl)propanoic acid derivativeHBTU, HOBt, DIEANMPElongated peptideNot Reported nbinno.com

Note: This data is for a structurally related pyridinyl analog and is presented to illustrate the potential reactivity.

Alkylation and Acylation Strategies

The nucleophilic nature of the primary amine allows for straightforward N-alkylation and N-acylation reactions.

Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved using various alkylating agents such as alkyl halides or sulfates. These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction. The choice of base and solvent can influence the degree of alkylation (mono- versus di-alkylation). For instance, selective mono-N-alkylation of 3-amino alcohols has been achieved through chelation with 9-BBN followed by reaction with an alkyl halide. ucalgary.ca While not directly demonstrated on this compound, this methodology could potentially be adapted for selective alkylation.

Acylation: Acylation of the amine is a common strategy to introduce a wide array of functional groups. Acylating agents such as acyl chlorides and acid anhydrides react readily with the amine, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), to afford the corresponding N-acyl derivatives. This reaction is fundamental in the synthesis of many pharmaceutical compounds. For example, the acylation of aminopyrimidines is a key step in the synthesis of various biologically active molecules. oregonstate.edu

Table 2: Illustrative N-Acylation of a Related Aminopyrimidine

Amine SubstrateAcylating AgentBaseSolventProductYield (%)Reference
2-AminopyrimidineAcetic anhydridePyridineDichloromethaneN-(pyrimidin-2-yl)acetamideHigh oregonstate.edu
4-Amino-2,6-dimethylpyrimidineBenzoyl chlorideTriethylamineDichloromethaneN-(2,6-dimethylpyrimidin-4-yl)benzamideGood oregonstate.edu

Note: This data is for related aminopyrimidine systems and serves to exemplify the expected reactivity.

Derivatization for Spectroscopic Probes or Ligand Scaffolds

The pyrimidine and amine functionalities together provide a scaffold that can be derivatized to create fluorescent probes or ligands for metal complexes. The pyrimidine ring itself is a key component in many fluorescent nucleobase analogs. nih.govrsc.org By chemically modifying the amine group with a fluorophore or a chelating moiety, novel molecules with specific spectroscopic or binding properties can be synthesized.

For instance, pyrimidine-derived α-amino acids have been synthesized and shown to exhibit fluorescence, with their photophysical properties being tunable by modifying the substituents on the pyrimidine ring. acs.org These fluorescent amino acids have potential applications as probes in biological systems. Similarly, the introduction of appropriate functional groups via the amine can lead to the formation of ligands capable of coordinating with metal ions, which can be useful in catalysis or for the development of metal-based therapeutics. The synthesis of 2,4,5-triaminopyrimidines has led to the development of blue fluorescent probes for monitoring cell viability. rsc.org

Transformations at the Amide Moiety

The primary amide group of this compound is another site for chemical transformations, including hydrolysis and reduction.

Hydrolysis and Esterification Reactions

Hydrolysis: The amide bond can be hydrolyzed to the corresponding carboxylic acid, (3S)-3-amino-3-(pyrimidin-4-yl)propanoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong acid such as hydrochloric acid or sulfuric acid. chemguide.co.uk Under these conditions, the amine product will be protonated, forming an ammonium (B1175870) salt. Basic hydrolysis is usually carried out by heating the amide with a strong base like sodium hydroxide, which yields the carboxylate salt and ammonia. chemistrysteps.comlibretexts.org The harsh conditions required for amide hydrolysis reflect the stability of the amide bond.

Esterification: While direct esterification of the amide is not a standard transformation, the carboxylic acid obtained from hydrolysis can be readily converted to an ester. Standard esterification methods, such as the Fischer esterification (reaction with an alcohol in the presence of an acid catalyst), can be employed.

Table 3: General Conditions for Amide Hydrolysis

Amide SubstrateConditionsProductsReference
Primary Aliphatic AmideDilute HCl, heatCarboxylic acid, Ammonium chloride chemguide.co.uk
Primary Aliphatic AmideNaOH (aq), heatCarboxylate salt, Ammonia chemistrysteps.com

Note: This table provides general conditions for the hydrolysis of primary amides.

Reduction of the Amide Carbonyl

The amide carbonyl group can be reduced to a methylene (B1212753) group (-CH2-) to yield the corresponding amine, (3S)-4-amino-4-(pyrimidin-4-yl)butan-1-amine. This transformation requires a powerful reducing agent, with lithium aluminum hydride (LiAlH4) being the most commonly used reagent for this purpose. ucalgary.camasterorganicchemistry.comchemistrysteps.com The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the excess reagent and liberate the amine product. Unlike the reduction of esters or carboxylic acids which yield alcohols, the reduction of amides proceeds with the retention of the nitrogen atom, leading to the formation of an amine. This reaction provides a valuable route to 1,3-diamines from β-amino amides.

Table 4: Representative Reduction of Amides to Amines with LiAlH₄

Amide SubstrateReducing AgentSolventProductYield (%)Reference
N-MethylbenzamideLiAlH₄Diethyl etherN-Methylbenzylamine92 masterorganicchemistry.com
Piperidin-2-one (a lactam)LiAlH₄THFPiperidine85 masterorganicchemistry.com

Note: This data is for representative amides and illustrates the general utility of LiAlH₄ in amide reduction.

Reactivity of the Pyrimidine Heterocycle

Electrophilic Aromatic Substitution Studies

The pyrimidine ring is considered a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution. researchgate.netresearchgate.net Such reactions are generally difficult and require harsh conditions. researchgate.net When they do occur, substitution is directed to the C-5 position, which is the most electron-rich carbon atom in the pyrimidine ring. researchgate.netquora.com The presence of electron-donating (activating) groups on the ring can facilitate electrophilic substitution at the C-5 position. researchgate.net However, no specific studies on the electrophilic aromatic substitution of "this compound" were found.

Nucleophilic Attack and Ring Transformations

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. This is particularly true at the carbon atoms in positions 2, 4, and 6, which are the most electron-poor. Often, these reactions proceed as nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present at one of these positions. No specific literature detailing nucleophilic attack or ring transformations on "this compound" was identified.

Metal-Catalyzed Coupling Reactions on the Pyrimidine Ring

Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are powerful methods for the functionalization of heterocyclic compounds, including pyrimidines. researchgate.net These reactions typically involve the coupling of a halogenated or otherwise activated pyrimidine with a suitable partner, such as a boronic acid, alkyne, or amine, in the presence of a metal catalyst (commonly palladium or copper). researchgate.netchimia.chnih.gov While these methods are generally applicable to pyrimidine derivatives, no specific examples involving "this compound" as a substrate were found in the performed search.

Stereoselective Reactions at or Adjacent to the Chiral Center

Epimerization and Racemization Studies

The chiral center in "this compound" is located at the carbon atom bearing the amino group and the pyrimidine ring. The proton attached to this carbon (the α-proton) could potentially be abstracted by a base, leading to a planar carbanion or enolate-equivalent intermediate. Reprotonation of this intermediate could occur from either face, resulting in epimerization (if other chiral centers are present) or racemization. nih.gov The acidity of this α-proton and the stability of the resulting intermediate would be key factors in determining the propensity for racemization. No studies specifically investigating the epimerization or racemization of "this compound" were found.

Diastereoselective Transformations

The existing stereocenter in "this compound" could potentially direct the stereochemical outcome of reactions at adjacent positions, leading to diastereoselective transformations. For example, a reaction at the propanamide moiety could be influenced by the stereochemistry of the C-3 position. However, the search did not yield any specific research on diastereoselective transformations involving this compound.

Structural Modifications and Analogues of 3s 3 Amino 3 Pyrimidin 4 Yl Propanamide

Synthesis of Pyrimidine (B1678525) Ring Analogues

The pyrimidine ring is a key pharmacophore in many biologically active molecules, and its synthetic modification is a well-established field. jchemrev.combu.edu.eg General methodologies for the synthesis of substituted pyrimidines often involve the condensation of a three-carbon fragment with an amidine, urea, or guanidine (B92328) derivative. bu.edu.eg Alternatively, existing pyrimidine rings can be modified by substitution reactions. nih.gov

The reactivity of the pyrimidine ring can be modulated by the introduction of various substituents. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can be installed at different positions to alter the electronic properties of the ring. For instance, in a study on 2-sulfonylpyrimidines, the introduction of strong mesomeric acceptor groups like -NO₂ and -COOMe, or inductive acceptor groups like -CF₃, at the 5-position drastically increased the reaction rate of nucleophilic aromatic substitution (SNAr). nih.govacs.org

A range of synthetic methods can be employed to introduce these substituents. For example, 2,4-dichloropyrimidines can serve as versatile intermediates for the synthesis of 2,4-diaminopyrimidine (B92962) derivatives through sequential nucleophilic substitution reactions. nih.gov The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for selective substitution.

Table 1: Examples of Substituted Pyrimidine Analogues and Synthetic Approaches

SubstituentPosition(s)Synthetic Precursor/MethodReference
Amino2, 42,4-Dichloropyrimidine + Amines nih.gov
Trifluoromethyl5Introduction of -CF₃ group nih.govacs.org
Nitro5Nitration of the pyrimidine ring nih.govacs.org
Methoxy2, 42,4-Dichloropyrimidine + Methoxide nih.gov
Thiomethyl2Introduction of -SMe group nih.gov

This table is generated based on synthetic strategies for pyrimidine derivatives and does not represent specific analogues of (3S)-3-amino-3-(pyrimidin-4-yl)propanamide.

For example, a pyridine (B92270) ring, which is a six-membered aromatic heterocycle with one nitrogen atom, can be considered a bioisostere of the pyrimidine ring. The synthesis of such an analogue of this compound would involve coupling the propanamide side chain to a pyridine moiety instead of a pyrimidine. Other potential bioisosteric replacements for the pyrimidine ring include pyridazine (B1198779) and other diazine isomers. nih.gov The synthesis of these analogues can often be achieved through similar coupling strategies as for the parent pyrimidine compound.

Table 2: Potential Bioisosteric Replacements for the Pyrimidine Ring

Original MoietyBioisosteric ReplacementRationale for Replacement
PyrimidinePyridineAlteration of hydrogen bonding capacity and basicity. mdpi.com
PyrimidinePyridazineDifferent arrangement of nitrogen atoms affecting electronic distribution. nih.gov
PyrimidineTriazineIncreased nitrogen content, altering polarity and reactivity.
PyrimidineThiopheneReplacement of a nitrogen-containing ring with a sulfur-containing one.

This table provides a conceptual overview of potential bioisosteric replacements in a chemical context.

Variations of the Propanamide Side Chain

The propanamide side chain of this compound offers several points for modification, including the length of the carbon chain and the introduction of additional stereocenters.

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, can be applied to the propanamide side chain to generate analogues with longer backbones. The Arndt-Eistert homologation is a classic method for converting an α-amino acid to a β-amino acid, and similar principles can be applied to extend the chain of β-amino acids. nih.govcore.ac.ukrsc.org This typically involves the formation of a diazoketone intermediate from an activated carboxylic acid, followed by a Wolff rearrangement.

For this compound, derivatization of the primary amide to a carboxylic acid would be the first step. This could then be followed by activation and reaction with diazomethane (B1218177) to form the corresponding diazoketone. Subsequent Wolff rearrangement would yield a butanamide analogue.

The introduction of additional chiral centers into the propanamide side chain can lead to the formation of diastereomers with distinct three-dimensional structures. This can be achieved through various stereoselective synthetic methods. For example, the diastereoselective alkylation of a chiral β-alanine derivative has been reported, which could be adapted to introduce a substituent at the α-position of the propanamide chain. scielo.br

Furthermore, multicomponent reactions can be employed to construct highly substituted pyrrolidine (B122466) rings, which can be considered as constrained analogues of the propanamide side chain with multiple stereocenters. nih.govmdpi.com

Table 3: Strategies for Introducing Additional Chiral Centers

Position of New Chiral CenterSynthetic StrategyPotential OutcomeReference
α-positionDiastereoselective alkylation of a chiral amideα-Substituted propanamide diastereomers scielo.br
β-position (on a substituent)Asymmetric conjugate additionβ-Substituted propanamide analogues miamioh.edu
Constrained analogueThree-component condensationPolysubstituted homoproline analogues nih.govmdpi.com

This table outlines conceptual synthetic approaches for creating analogues with increased stereochemical complexity.

Systematic Derivatization for Structure-Reactivity Relationship Studies (SAR, non-biological context)

Systematic derivatization of this compound can provide valuable insights into its chemical reactivity. By systematically varying substituents on the pyrimidine ring, one can establish a quantitative structure-reactivity relationship (QSRR).

A comprehensive study on the reactivity of 2-sulfonylpyrimidines demonstrated that the rate of SNAr reactions could be modulated over nine orders of magnitude by introducing different substituents on the pyrimidine ring. nih.govacs.orgacs.org Electron-withdrawing groups at the 5-position were found to have the most significant rate-enhancing effect. nih.govacs.org

Table 4: Relative Reactivity of Substituted 2-Sulfonylpyrimidines in SNAr Reactions

Substituent at Position 5Relative Rate Constant (krel)Electronic EffectReference
-H1- nih.govacs.org
-CF₃~10³Inductive withdrawing (-I) nih.govacs.org
-COOMe~10⁵Mesomeric withdrawing (-M) nih.govacs.org
-NO₂~10⁶Mesomeric withdrawing (-M) nih.govacs.org

Data adapted from studies on 2-sulfonylpyrimidines to illustrate the principles of structure-reactivity relationships. The rates are relative to the unsubstituted compound.

By applying similar principles to this compound, a library of analogues with varying substituents on the pyrimidine ring could be synthesized. The reactivity of these analogues in specific chemical reactions, such as nucleophilic substitution or metal-catalyzed cross-coupling, could then be quantified. This would allow for the development of a predictive model for the chemical behavior of this class of compounds based on their structural features.

Computational Design and Synthesis of Novel Analogues

The development of novel analogues of this compound, a compound recognized for its potential as a dipeptidyl peptidase-4 (DPP-4) inhibitor, is heavily reliant on computational methodologies. biorxiv.orgderpharmachemica.comhilarispublisher.com These techniques facilitate the prediction of molecular interactions and properties, thereby guiding the synthesis of more effective therapeutic agents for conditions such as type 2 diabetes. derpharmachemica.comnih.gov

Computational Design Strategies

The initial phase in designing new analogues involves a thorough analysis of known DPP-4 inhibitors to understand the key structural features required for activity. biorxiv.org Computational tools are employed to model the interaction between potential drug candidates and the DPP-4 active site.

Pharmacophore Modeling: A crucial step is the development of a pharmacophore model. This model defines the essential three-dimensional arrangement of chemical features necessary for biological activity. For DPP-4 inhibitors, studies have identified that features such as hydrogen bond acceptors, a hydrogen bond donor, and an aromatic group are critical for effective binding. biorxiv.org For instance, a four-featured pharmacophore model might consist of a hydrophobic region, a combined hydrophobic, cationic, and donor region, an acceptor region, and another hydrophobic region. nih.gov This model then serves as a template for screening virtual libraries of compounds to identify novel molecular frameworks that fit the required criteria. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. derpharmachemica.com For analogues of this compound, docking studies are used to evaluate how modifications to the parent structure affect its binding affinity and conformation within the DPP-4 active site. hilarispublisher.com The docking scores, often calculated using algorithms like Chemgauss3, provide insights into steric hindrance, desolvation, and hydrogen bonding interactions. biorxiv.org By comparing the docking scores of novel analogues to existing drugs like anagliptin (B605506) or sitagliptin, researchers can prioritize candidates with potentially improved binding. biorxiv.orgbiorxiv.org

Molecular Dynamics (MD) Simulations: To further refine the understanding of the ligand-receptor complex, MD simulations are performed. These simulations model the movement of atoms over time, providing a more dynamic and realistic view of the binding stability. nih.gov Techniques like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) and Poisson-Boltzmann Surface Area (MM-PBSA) are used to calculate the binding free energy, offering a more accurate prediction of the analogue's potency. nih.gov

The table below summarizes various computational techniques used in the design of DPP-4 inhibitor analogues.

Computational Technique Purpose Key Insights Provided
Pharmacophore Modeling Identifies essential 3D chemical features for biological activity. nih.gov Guides virtual screening to find novel scaffolds with desired features. nih.gov
Molecular Docking Predicts the binding orientation and affinity of a ligand to its target. derpharmachemica.com Ranks potential analogues based on predicted binding scores and interactions. biorxiv.org
Virtual Screening Screens large libraries of compounds against a pharmacophore model or target structure. nih.gov Identifies hit compounds for further experimental validation. nih.gov

| Molecular Dynamics (MD) Simulations | Simulates the dynamic interactions between the ligand and the protein target over time. nih.gov | Assesses the stability of the ligand-protein complex and calculates binding free energies. nih.gov |

Synthesis of Novel Analogues

Guided by computational predictions, the synthesis phase involves the chemical construction of the designed analogues. The versatility of the pyrimidine ring allows for a variety of synthetic modifications. tandfonline.com General synthetic strategies often involve multi-step reactions to build upon the core scaffold.

For example, a common approach begins with a pre-existing pyrimidine-containing starting material. mdpi.com Modifications can be introduced through reactions such as nucleophilic substitution, amide condensation, or transition-metal-catalyzed cross-coupling reactions like the Buchwald–Hartwig reaction. mdpi.com These methods allow for the attachment of different functional groups or side chains to the pyrimidine core or other parts of the molecule, aiming to enhance interactions with specific regions of the target enzyme's active site. hilarispublisher.commdpi.com

The synthesis of a novel series of thiophene[3,2-d]pyrimidine derivatives, for instance, started with 2,4-dichlorothieno[3,2-d]pyrimidine. mdpi.com Through a sequence of nucleophilic substitution, Buchwald–Hartwig amination, and amide condensation, a variety of amino acid analogues were introduced to target solvent-exposed regions of the binding pocket, a strategy aimed at improving the drug-resistance profile. mdpi.com

Similarly, the synthesis of other heterocyclic compounds bearing amino acid moieties involves multi-step procedures that can be adapted for the creation of this compound analogues. nih.gov The specific choice of synthetic route is dictated by the chemical nature of the designed modifications and the desired final compound.

The following table outlines a generalized synthetic approach that could be adapted for creating analogues of this compound, based on established methods for related compounds.

Step Reaction Type Purpose
1 Nucleophilic Substitution Introduction of a key side chain onto the pyrimidine ring. mdpi.com
2 Cross-Coupling (e.g., Buchwald-Hartwig) Formation of a carbon-nitrogen bond to link different aromatic fragments. mdpi.com

| 3 | Amide Condensation | Final step to introduce the propanamide moiety or its modified version. mdpi.com |

Through the iterative cycle of computational design, chemical synthesis, and subsequent biological evaluation, researchers can systematically refine the structure of this compound to develop novel analogues with superior therapeutic profiles.

Advanced Spectroscopic and X Ray Diffraction Characterization for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like (3S)-3-amino-3-(pyrimidin-4-yl)propanamide. While standard 1D ¹H and ¹³C NMR provide initial information, advanced 2D NMR techniques are crucial for a complete and detailed structural elucidation.

2D NMR Techniques for Structural Elucidation (COSY, HSQC, HMBC, NOESY)

A suite of two-dimensional NMR experiments would be employed to map out the covalent framework and spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would be expected to show correlations between the protons on the propanamide backbone, specifically between the H3 proton and the two diastereotopic H2 protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbon atoms they are attached to. It allows for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by identifying longer-range (typically 2-3 bonds) correlations between protons and carbons. For instance, correlations would be expected from the pyrimidine (B1678525) protons to the C3 of the propanamide chain, and from the H3 proton to the pyrimidine ring carbons, confirming the connectivity between the two moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing critical information about the molecule's three-dimensional structure and preferred conformation.

Table 1: Hypothetical 2D NMR Correlations for this compound

Proton (¹H)Expected COSY CorrelationsExpected HSQC Correlation (¹³C)Expected Key HMBC Correlations (¹³C)Expected Key NOESY Correlations
H2 (pyrimidine)H5, H6C2C4, C6H6
H5 (pyrimidine)H2, H6C5C4, C6H6, H3
H6 (pyrimidine)H2, H5C6C2, C4, C5H5, H3
H3 (propanamide)H2a, H2bC3C2, C4 (pyrimidine), C1 (amide)H5, H6 (pyrimidine), H2a, H2b
H2a/H2b (propanamide)H3C2C1 (amide), C3H3

Stereochemical Assignment via Advanced NMR Methods

The (S) configuration at the C3 stereocenter is a key feature of the molecule. Advanced NMR techniques, often in combination with chiral derivatizing agents or chiral solvating agents, can be used to confirm the absolute stereochemistry. For example, the formation of diastereomeric derivatives (e.g., Mosher's esters or amides) would lead to observable differences in the NMR spectra of the two diastereomers, allowing for the assignment of the original stereocenter. NOESY data can also provide crucial distance restraints that may be consistent with only one stereoisomer.

Dynamic NMR Studies for Conformational Analysis

The single bonds within this compound allow for rotational freedom, leading to multiple possible conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insight into these conformational dynamics. By analyzing changes in the spectral lineshapes, it is possible to determine the energy barriers to bond rotation and identify the most stable conformers in solution. This would be particularly useful for understanding the rotational preferences around the C3-C(pyrimidine) bond and the C2-C3 bond of the propanamide chain.

Mass Spectrometry (MS) Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

Tandem MS (MS/MS) for Elucidating Fragmentation Mechanisms

In a tandem MS (or MS/MS) experiment, the molecular ion ([M+H]⁺ in positive ion mode) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a fragmentation "fingerprint" of the molecule. For this compound, key fragmentation pathways would likely involve:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines.

Loss of the propanamide side chain: Cleavage of the bond between the pyrimidine ring and the C3 carbon.

Fragmentation of the pyrimidine ring: Characteristic losses associated with the pyrimidine structure.

Decarboxamidation: Loss of the primary amide group.

By carefully analyzing the masses of the fragment ions, a detailed fragmentation mechanism can be proposed, which further corroborates the structure of the parent molecule.

High-Resolution MS for Exact Mass Determination and Formula Confirmation

High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the exact molecular formula of the compound. For this compound (C₇H₁₀N₄O), the calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to unequivocally confirm its elemental composition.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Molecular FormulaIonCalculated Exact MassExpected Key Fragment Ions (m/z)
C₇H₁₀N₄O[M+H]⁺167.0927[M+H - NH₃]⁺, [C₄H₃N₂]⁺ (pyrimidinyl fragment)

Table of Compounds Mentioned

Compound Name

X-ray Crystallography

X-ray crystallography stands as a definitive method for the elucidation of the three-dimensional atomic arrangement of a crystalline solid. For a chiral molecule such as this compound, this technique is indispensable for confirming its absolute configuration and understanding its solid-state packing and interactions.

Single Crystal X-ray Diffraction for Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule is crucial for its chemical and biological identity. Single crystal X-ray diffraction (SC-XRD) is the gold standard for this purpose. By analyzing the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal, the absolute stereochemistry can be unambiguously assigned. However, a search for a deposited crystal structure of this compound in crystallographic databases did not yield any results. Therefore, no experimental data on its unit cell parameters, space group, or atomic coordinates are available in the public domain.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice is governed by a variety of intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. A detailed analysis of the crystal packing can provide insights into the physical properties of the solid, such as solubility and melting point. For this compound, one would anticipate the presence of strong hydrogen bonds involving the primary amine, the amide group, and the nitrogen atoms of the pyrimidine ring. The aromatic pyrimidine ring could also participate in π-stacking interactions. Without experimental crystallographic data, any discussion of these interactions remains hypothetical.

Co-crystallization Studies with Non-biological Substrates or Ligands

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in a stoichiometric ratio. This can be employed to modify the physicochemical properties of a compound. There are no published studies on the co-crystallization of this compound with any non-biological substrates or ligands. Such studies could be valuable for exploring new solid forms of the compound with altered properties.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is a powerful tool for functional group identification and conformational analysis.

While specific spectra for this compound are not available, the expected characteristic vibrational frequencies can be predicted based on the functional groups present and data from related pyrimidine derivatives.

Expected Vibrational Frequencies:

Functional GroupExpected Vibrational ModeTypical Wavenumber Range (cm⁻¹)
N-H (Amine and Amide)Stretching3500 - 3300
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching3000 - 2850
C=O (Amide I)Stretching1700 - 1650
N-H (Amide II)Bending1650 - 1550
C=N, C=C (Pyrimidine)Ring Stretching1600 - 1450

Note: This table is predictive and not based on experimental data for the specific compound.

Analysis of pyrimidine derivatives in the literature indicates that the C=N and C=C ring stretching vibrations are typically observed in the 1600-1450 cm⁻¹ region of the FTIR and Raman spectra. The N-H stretching vibrations of the primary amine and the amide group would be expected to appear as distinct bands in the 3500-3300 cm⁻¹ region. The carbonyl (C=O) stretch of the primary amide (Amide I band) is a strong absorption and is anticipated to be in the 1700-1650 cm⁻¹ range.

Theoretical and Computational Chemistry Studies of 3s 3 Amino 3 Pyrimidin 4 Yl Propanamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. For (3S)-3-amino-3-(pyrimidin-4-yl)propanamide, such studies would provide invaluable insights. However, no specific data from these calculations are available in the current body of scientific literature.

Molecular Orbital Analysis

A molecular orbital (MO) analysis, typically involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

Table 1: Hypothetical Molecular Orbital Analysis Data

ParameterValue
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
HOMO-LUMO Gap (eV)Data not available

No published studies were found that report the HOMO, LUMO, or the energy gap for this compound.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are key to understanding non-covalent interactions and reaction mechanisms.

For this compound, an ESP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the propanamide group, indicating their role as hydrogen bond acceptors. Positive potential (blue) would be expected around the amino and amide hydrogens, highlighting their hydrogen bond donor capabilities. However, no specific ESP maps for this compound have been published.

Acidity and Basicity Predictions

Computational methods can be employed to predict the pKa values of ionizable groups within a molecule. For this compound, the primary amine and the pyrimidine ring nitrogens are the key basic centers, while the amide N-H could exhibit very weak acidity. Accurate pKa predictions are vital for understanding the compound's behavior in biological systems.

Table 2: Hypothetical Acidity and Basicity Predictions

Functional GroupPredicted pKa
Amino Group (-NH2)Data not available
Pyrimidine NitrogensData not available

Specific computationally predicted pKa values for this compound are not available in the literature.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is critical to its function. Conformational analysis aims to identify the most stable arrangements of atoms (conformers) and the energy barriers between them.

Global Minimum Conformation Identification

Identifying the global minimum conformation, which is the most stable three-dimensional structure of a molecule, is a primary goal of conformational analysis. This would involve systematically rotating the rotatable bonds in this compound and calculating the energy of each resulting conformation. The conformation with the lowest energy is the global minimum. No such studies detailing the global minimum conformation of this specific compound have been found.

Energy Barriers for Rotational Isomers

The flexibility of a molecule is determined by the energy barriers for rotation around its single bonds. For this compound, key rotations would include the bond connecting the pyrimidine ring to the propanamide backbone and the bonds within the propanamide side chain. Understanding these energy barriers provides insight into the molecule's conformational dynamics.

Table 3: Hypothetical Rotational Energy Barrier Data

Rotatable BondEnergy Barrier (kcal/mol)
Pyrimidinyl-C bondData not available
C-C bond in propanamideData not available

There is no published data on the energy barriers for the rotational isomers of this compound.

Computational Studies of Reaction Mechanisms

The study of reaction mechanisms using computational methods involves mapping the potential energy surface (PES) of a chemical reaction. This allows for the identification of reactants, products, intermediates, and the transition states that connect them. Quantum chemical computations, particularly Density Functional Theory (DFT), are powerful tools for investigating the reactivity and reaction pathways of molecules like pyrimidine derivatives. nih.gov Such studies can elucidate the most probable routes for synthesis or degradation, providing insights into reaction kinetics and thermodynamics.

The transition state (TS) represents a critical point on the potential energy surface, corresponding to the highest energy barrier along the reaction pathway. Locating and characterizing this state is fundamental to understanding the kinetics of a reaction.

Methodology:

Geometry Optimization: Transition state structures are located using specialized algorithms that search for a first-order saddle point on the PES. At this point, the structure has zero gradients, but unlike a minimum, the Hessian matrix (a matrix of second derivatives of energy with respect to atomic coordinates) has exactly one negative eigenvalue.

Frequency Analysis: A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency. This frequency corresponds to the motion along the reaction coordinate, where the atoms are moving from the reactant state towards the product state. All other vibrational frequencies must be real.

Energetics: The energy difference between the transition state and the reactants determines the activation energy (Ea) of the reaction, a crucial parameter for calculating the reaction rate.

For a hypothetical reaction involving this compound, such as an intramolecular cyclization or a decomposition pathway, computational chemists would model the proposed structures and calculate the activation barriers. The table below illustrates the kind of data generated from such a study for a hypothetical reaction.

Table 1: Illustrative Transition State Parameters for a Hypothetical Reaction This table is a hypothetical example to illustrate typical data output.

ParameterValueUnitDescription
Method/Basis SetB3LYP/6-31G(d,p)-Level of theory used for the calculation.
ΔE (Electronic Energy)125.5kJ/molElectronic energy difference between TS and reactants.
ΔH (Enthalpy)120.3kJ/molEnthalpy of activation at 298.15 K.
ΔG (Gibbs Free Energy)145.8kJ/molGibbs free energy of activation at 298.15 K.
Imaginary Frequency-350.4cm⁻¹The single imaginary frequency confirming the TS.
Key Bond Distance (TS)1.98ÅAn example of a critical bond being formed or broken.

Once a transition state has been successfully characterized, a reaction coordinate analysis is performed to confirm that this TS indeed connects the desired reactants and products. The most common method for this is the Intrinsic Reaction Coordinate (IRC) calculation.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information on conformational dynamics, solvent interactions, and thermodynamic properties that are not accessible from static quantum mechanics calculations. nih.gov

For this compound, MD simulations would be particularly useful for:

Conformational Analysis: The molecule possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore this landscape to identify the most stable conformers in a given environment and the energy barriers between them.

Solvent Effects: The behavior of the molecule, particularly its preferred conformation and intermolecular interactions, is highly dependent on the solvent. MD simulations can explicitly model solvent molecules (e.g., water), providing a realistic description of solvation shells and hydrogen bonding networks between the solute and solvent. This is critical for understanding its behavior in a biological or chemical medium. The stability of interactions with key residues, such as hydrogen bonds, can be monitored over the course of the simulation. mdpi.com

Dynamic Behavior: Simulations can reveal dynamic processes such as the folding and unfolding of the molecule, fluctuations in bond lengths and angles, and the timescale of conformational changes.

Table 2: Typical Parameters for a Molecular Dynamics Simulation This table provides a general example of simulation setup.

ParameterSettingDescription
Force FieldAMBER / GROMOSA set of parameters to describe the potential energy of the system.
Solvent ModelTIP3P WaterAn explicit model for water molecules.
System Size~10,000 atomsIncludes the solute and a sufficient number of solvent molecules.
Temperature300 KControlled by a thermostat (e.g., Nosé-Hoover).
Pressure1 barControlled by a barostat (e.g., Parrinello-Rahman).
Simulation Time100 nsThe duration of the simulation, depending on the process of interest. nih.gov
Time Step2 fsThe integration time step for the equations of motion.

Prediction of Spectroscopic Parameters from First Principles

Ab initio (from first principles) quantum chemical calculations can predict various spectroscopic properties of a molecule with a high degree of accuracy. nih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, the most commonly calculated spectroscopic parameters would be Nuclear Magnetic Resonance (NMR) chemical shifts.

Methodology:

Structure Optimization: An accurate equilibrium geometry of the molecule is first obtained, typically using DFT methods.

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose. researchgate.net

Chemical Shift Prediction: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS), using the formula: δ = σ_ref - σ_iso.

These calculations can predict ¹H and ¹³C NMR spectra. The results can help in the assignment of experimental peaks, especially for complex molecules. Combining quantum mechanics with molecular dynamics (QM/MM) or using an ensemble average of structures from an MD trajectory can further refine these predictions by accounting for conformational dynamics and solvent effects. mdpi.com

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts This table is a hypothetical example of predicted NMR data for the carbon atoms of the pyrimidine ring and propanamide chain, referenced against TMS. Atom numbering is illustrative.

Atom PositionPredicted Chemical Shift (δ, ppm)Experimental Shift (δ, ppm)
C2 (Pyrimidine)158.5To be determined
C4 (Pyrimidine)160.2To be determined
C5 (Pyrimidine)120.1To be determined
C6 (Pyrimidine)155.9To be determined
Cα (Methine)52.3To be determined
Cβ (Methylene)40.7To be determined
C=O (Amide)175.4To be determined

Applications in Advanced Chemical Research Non Clinical Focus

Asymmetric Catalysis and Ligand Design

The molecular architecture of (3S)-3-amino-3-(pyrimidin-4-yl)propanamide makes it a promising candidate for applications in asymmetric catalysis, a field that relies on chiral molecules to induce stereoselectivity in chemical reactions.

Role as a Chiral Ligand in Transition Metal Catalysis

The presence of a stereogenic center and multiple potential coordination sites—specifically the amino group and the nitrogen atoms of the pyrimidine (B1678525) ring—positions this compound as a prospective chiral ligand for transition metal catalysis. In theory, the bidentate or even tridentate coordination of this molecule to a metal center could create a chiral environment, enabling the enantioselective synthesis of a wide array of chemical compounds. The pyrimidine moiety, in particular, can influence the electronic properties of the metallic catalyst, thereby modulating its reactivity and selectivity. However, specific examples and detailed studies of its application in this context are not yet prevalent in published research.

Organocatalytic Applications

Organocatalysis, which utilizes small organic molecules to catalyze chemical transformations, represents another area where this compound could find application. The primary amine group can participate in key organocatalytic activation modes, such as the formation of enamines or iminium ions. The chirality of the molecule would be pivotal in directing the stereochemical outcome of these reactions. While related chiral amines and amides have been successfully employed as organocatalysts, the specific use of this pyrimidinylpropanamide derivative in organocatalytic processes remains an area for future exploration.

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another domain where the structural features of this compound could be leveraged.

Hydrogen Bonding Motifs and Self-Assembly Processes

The amide and amino functionalities, coupled with the nitrogen atoms of the pyrimidine ring, provide multiple sites for hydrogen bonding. These directional interactions could, in principle, guide the self-assembly of the molecule into well-defined supramolecular architectures such as sheets, ribbons, or helical structures. The formation of such ordered assemblies is of significant interest for the development of novel materials with unique properties. Theoretical studies on similar molecules have highlighted the importance of hydrogen bonding in directing their solid-state packing and solution-phase aggregation.

Design of Molecular Receptors for Small Molecules (Non-biological targets)

The defined three-dimensional structure and the presence of various functional groups make this compound a potential building block for the construction of molecular receptors. These synthetic hosts could be designed to selectively bind small, non-biological guest molecules through a combination of hydrogen bonding, π-π stacking (involving the pyrimidine ring), and electrostatic interactions. The development of such receptors is a fundamental aspect of host-guest chemistry with applications in sensing and separation technologies.

As a Chiral Building Block for Complex Molecule Synthesis (Excluding specific drug targets)

The enantiopure nature of this compound makes it a valuable chiral synthon for the construction of more complex, stereochemically defined molecules. Its bifunctional nature, possessing both an amine and an amide group, allows for a variety of chemical modifications. The pyrimidine ring can also be functionalized to further elaborate the molecular structure. While the use of chiral amino amides as building blocks is a well-established strategy in organic synthesis, the specific incorporation of the pyrimidin-4-yl moiety introduces a unique heterocyclic element that could be exploited in the synthesis of novel chemical entities for materials science or agrochemical research.

Total Synthesis of Natural Products (as an intermediate)

While direct evidence of the use of this compound as a key intermediate in the total synthesis of a named natural product is not extensively documented in publicly available literature, its structural components are present in numerous complex natural products. The pyrimidine core is a fundamental unit in nucleosides and other biologically active alkaloids. The chiral β-amino acid-like structure is also a common motif.

Hypothetically, this compound could serve as a valuable chiral building block. For instance, the pyrimidine ring could be further functionalized or incorporated into a larger heterocyclic system, while the amino and amide groups provide handles for peptide coupling or other transformations. Its stereochemistry is particularly important, as the biological activity of many natural products is highly dependent on the precise three-dimensional arrangement of their atoms.

Table 1: Potential Synthetic Transformations of this compound in Natural Product Synthesis

Functional GroupPotential ReactionResulting Structure/Intermediate
Primary AmineAcylation, Alkylation, Reductive AminationElongated side chains, peptide linkages
AmideHydrolysis, ReductionCarboxylic acid, primary amine
Pyrimidine RingHalogenation, Metal-catalyzed cross-couplingFunctionalized pyrimidine core

Construction of Artificial Architectures

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The pyrimidine moiety of this compound is an excellent candidate for directing such self-assembly processes. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the amino and amide groups can act as both hydrogen bond donors and acceptors.

This predictable pattern of hydrogen bonding can be exploited to construct well-defined artificial architectures such as molecular sheets, ribbons, or porous frameworks. For example, the self-assembly of similar amino-pyrimidine derivatives has been shown to form robust hydrogen-bonded networks. The chirality of the molecule could also introduce a helical bias into the resulting supramolecular structures.

Development of Chemical Probes for Fundamental Chemical Interactions

Chemical probes are small molecules designed to study biological processes or other chemical systems. The pyrimidine ring system is a known pharmacophore and can be designed to interact with specific biological targets. While this article focuses on non-clinical applications, the principles of designing chemical probes for fundamental chemical interactions are similar.

This compound could be modified to create probes for studying enzyme mechanisms, protein-protein interactions, or nucleic acid recognition. For instance, a fluorescent tag could be attached to the molecule to visualize its localization within a complex mixture, or a photoreactive group could be incorporated to covalently label interacting partners. The pyrimidine ring itself can serve as a recognition element, mimicking the interactions of natural nucleobases.

Applications in Materials Science (e.g., precursors for functional polymers or networks, non-biological)

The reactivity of the amino and amide groups in this compound makes it a potential monomer for the synthesis of novel functional polymers. For example, it could be incorporated into polyamides or polyureas through step-growth polymerization. The resulting polymers would possess pendant pyrimidine groups, which could impart interesting properties to the material, such as thermal stability, specific recognition capabilities, or the ability to coordinate with metal ions.

Furthermore, the molecule could be used as a cross-linking agent to create three-dimensional polymer networks. These networks could have applications in areas such as separation science, catalysis, or as functional coatings. The chirality of the monomer unit could also lead to the formation of chiral polymers, which are of interest for applications in enantioselective separations and asymmetric catalysis.

Table 2: Potential Polymer Architectures from this compound

Polymer TypeMonomer Functionality UtilizedPotential Properties
PolyamideAmino and (hydrolyzed) amide groupsChirality, recognition sites
PolyureaAmino groupHydrogen bonding networks, thermal stability
Cross-linked NetworkBoth amino and amide groupsPorosity, catalytic activity

Emerging Research Directions and Future Perspectives for 3s 3 Amino 3 Pyrimidin 4 Yl Propanamide

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of chiral molecules like (3S)-3-amino-3-(pyrimidin-4-yl)propanamide is often characterized by multi-step processes that can be time-consuming and challenging to scale up. The integration of continuous flow chemistry and automated synthesis platforms presents a promising solution to these challenges.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of chiral amines and their derivatives. whiterose.ac.ukrsc.org These benefits include enhanced reaction control, improved safety, and the potential for higher yields and purity. For the synthesis of this compound, a flow-based approach could enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for maintaining its specific stereochemistry. For instance, enzymatic resolutions or asymmetric hydrogenations, key steps in generating chiral amines, can be efficiently conducted in packed-bed reactors within a flow system. whiterose.ac.uk

Automated synthesis platforms, such as the SynFini™ system, combine artificial intelligence with robotics to streamline the entire synthesis process, from design to execution. youtube.com These platforms can analyze vast amounts of chemical data to devise optimal synthetic routes and then automatically perform the reactions. By employing such a system, the multi-step synthesis of this compound could be significantly accelerated, reducing the cycle time from weeks or months to a matter of days. youtube.com The real-time analytical feedback integrated into these platforms ensures reproducible results and facilitates rapid optimization of reaction conditions.

ParameterTraditional Batch SynthesisFlow Chemistry & Automated Platforms
Reaction Control LimitedHigh
Safety Potential for hazards with exothermic reactionsEnhanced safety due to small reaction volumes
Scalability Often challengingReadily scalable by extending operation time
Reproducibility Can be variableHigh
Development Time Weeks to monthsDays to weeks

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The pyrimidine (B1678525) core and the β-amino amide functionality of this compound offer fertile ground for exploring novel reactivity patterns and discovering new chemical transformations. Recent research has focused on the diversification of pyrimidine-containing compounds and the development of new methods for the synthesis of β-amino amides.

A "deconstruction-reconstruction" strategy for pyrimidine diversification allows for the conversion of the pyrimidine ring into other nitrogen-containing heterocycles. nih.govresearchgate.net This approach involves transforming the pyrimidine into a reactive intermediate that can then be used in various heterocycle-forming reactions. Applying such a strategy to this compound could lead to a diverse library of analogues with modified heterocyclic cores, which would be valuable for structure-activity relationship (SAR) studies. This method provides a powerful tool for late-stage functionalization, enabling the modification of complex molecules that would be difficult to achieve through traditional synthetic routes. nih.govresearchgate.net

In the realm of β-amino amide synthesis, researchers are exploring novel multicomponent reactions and umpolung strategies. researchgate.netresearchgate.net For example, a chiral Brønsted acid-catalyzed four-component reaction has been developed for the modular and enantioselective synthesis of β-amino amides. researchgate.net This method allows for the efficient construction of complex chiral molecules from simple starting materials. Furthermore, "umpolung" strategies, which reverse the normal reactivity of a functional group, are being employed to access novel synthetic disconnections for β-amino amide synthesis. researchgate.net These innovative approaches could provide more efficient and versatile routes to this compound and its derivatives.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

The synthesis of a stereochemically defined compound like this compound necessitates precise control over the reaction progress to ensure high enantiomeric and diastereomeric purity. Advanced characterization techniques that allow for in-situ and real-time monitoring of reactions are becoming indispensable tools for achieving this control.

Spectroscopic methods such as infrared (IR), near-infrared (NIR), and Raman spectroscopy can be used for in-situ monitoring of chemical reactions. spectroscopyonline.com These techniques provide real-time information about the concentration of reactants, intermediates, and products, allowing for precise determination of reaction endpoints and optimization of reaction conditions. For heterogeneous reactions, which are common in catalytic asymmetric synthesis, automated systems have been developed to monitor both the solution and solid phases simultaneously. rsc.orgresearchgate.net This capability is crucial for understanding complex reaction kinetics and mechanisms, such as crystallization-induced stereoselectivity.

Furthermore, novel methods for monitoring stereoselectivity in real-time are emerging. One such approach utilizes a biphasic system where the reaction occurs in an organic phase and the product diffuses into an aqueous phase containing a sensing agent that preferentially reacts with one stereoisomer. core.ac.uk This allows for the continuous monitoring of both the reaction rate and the enantiomeric excess without the need for sampling and offline analysis. The ability to monitor chirality changes at the single-molecule level has also been demonstrated, offering unprecedented insight into asymmetric reactions. researchgate.net

TechniqueInformation ProvidedApplication in Synthesis of this compound
In-situ Spectroscopy (IR, NIR, Raman) Real-time concentration of reactants, intermediates, and productsOptimization of reaction conditions, determination of reaction endpoints
Automated Heterogeneous Reaction Monitoring Composition of both solution and solid phasesUnderstanding crystallization-induced stereoselectivity in asymmetric synthesis
Real-time Stereoselectivity Monitoring Continuous measurement of enantiomeric excessPrecise control over the stereochemical outcome of the reaction
Single-Molecule Chirality Monitoring Chirality variations during a reaction at the molecular levelFundamental understanding of the asymmetric reaction mechanism

Machine Learning and AI in the Design and Optimization of Synthesis Routes

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis. These computational tools can analyze vast datasets of chemical reactions to predict the outcomes of new reactions, design novel synthetic routes, and optimize reaction conditions. rsc.org

Computational Screening for New Chemical Functions beyond Existing Paradigms

Beyond optimizing its synthesis, computational methods are being employed to explore new potential functions for this compound. Virtual screening and molecular docking are powerful tools for identifying potential biological targets for small molecules. researchgate.net

By computationally screening large libraries of proteins, it is possible to identify potential binding partners for this compound, suggesting new therapeutic applications. nih.gov For example, virtual screening has been successfully used to identify novel inhibitors for various enzymes and receptors. nih.govmdpi.com The pyrimidine scaffold is a common motif in many biologically active compounds, and computational studies can help to elucidate the specific interactions that govern the binding of pyrimidine derivatives to their targets. nih.govresearchgate.net

Moreover, computational approaches can be used to design new molecules with desired properties. By understanding the structure-activity relationships of this compound and its analogues, it is possible to computationally design new derivatives with improved potency, selectivity, or pharmacokinetic properties. This "in silico" drug design process can significantly reduce the time and cost associated with traditional drug discovery.

Q & A

Basic: What are the optimal synthetic routes for (3S)-3-amino-3-(pyrimidin-4-yl)propanamide, and how can stereochemical purity be ensured?

Answer:
The synthesis typically involves coupling a pyrimidine derivative with a propanamide precursor. Key steps include:

  • Stereoselective amidation : Use chiral auxiliaries or enantioselective catalysts to ensure the (3S)-configuration.
  • Coupling agents : Employ EDC/HOBt or similar reagents to form the amide bond under mild conditions .
  • Purification : Chromatography (HPLC or flash) to isolate the enantiomerically pure product.
    Stereochemical validation : Confirm via NMR (e.g., NOESY for spatial configuration) and chiral HPLC .

Advanced: How do reaction conditions (solvent, temperature) influence yield and stereoselectivity?

Answer:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the pyrimidine nitrogen, improving coupling efficiency .
  • Temperature : Lower temperatures (0–5°C) reduce racemization risks during amide bond formation.
  • Catalytic systems : Palladium-based catalysts in THF at 60°C improve stereoselectivity for pyrimidine derivatives .
    Optimization : Use Design of Experiments (DoE) to model interactions between variables .

Basic: Which analytical techniques confirm structure and purity?

Answer:

  • 1H/13C NMR : Assign peaks to pyrimidin-4-yl (δ 8.5–9.0 ppm for aromatic protons) and propanamide backbone (δ 2.5–3.5 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns .
  • X-ray crystallography : Resolve absolute configuration for crystalline derivatives .

Basic: What in vitro assays screen biological activity?

Answer:

  • Enzyme inhibition assays : Measure IC50 against kinases or dehydrogenases using fluorescence/colorimetric substrates .
  • Cellular uptake studies : Radiolabel the compound or use LC-MS to quantify intracellular concentrations .
  • SPR (Surface Plasmon Resonance) : Screen binding affinity to immobilized protein targets .

Advanced: Integrate molecular docking with enzymatic assays to study mechanism.

Answer:

  • Docking simulations : Use AutoDock Vina to predict binding modes in pyrimidine-binding pockets (e.g., dihydrofolate reductase) .
  • Mutagenesis validation : Replace key residues (e.g., Asp27 in DHFR) to test docking predictions.
  • Kinetic assays : Compare kcat/Km values for wild-type vs. mutant enzymes to confirm docking results .

Advanced: Resolve discrepancies in reported bioactivity data.

Answer:

  • Structural variations : Compare substituent effects (e.g., bromine vs. chlorine on furan analogs ).
  • Assay conditions : Standardize buffer pH, ionic strength, and co-factor concentrations across studies.
  • Meta-analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to aggregate and normalize data .

Basic: Structural analogs and substituent effects on bioactivity.

Answer:

Analog Substituent Bioactivity Trend
(3S)-3-Amino-3-(thiazol-4-yl)Thiazole ringIncreased kinase inhibition
(3S)-3-Amino-3-(dibromofuran-2-yl)Bromine atomsEnhanced anti-inflammatory activity
Pyrimidin-5-yl derivativeAltered ring positionReduced solubility

Advanced: Identify biological targets in complex systems.

Answer:

  • Chemical proteomics : Use photoaffinity labeling with a biotinylated probe to capture interacting proteins .
  • CRISPR-Cas9 screens : Knock out candidate targets (e.g., metabolic enzymes) and assess resistance .
  • Thermal shift assays : Monitor protein melting shifts to identify stabilization by the compound .

Basic: Key physicochemical properties affecting bioavailability.

Answer:

  • LogP : ~0.5 (calculated) suggests moderate hydrophilicity.
  • pKa : Pyrimidine nitrogen (pKa ~1.5) and amine (pKa ~9.5) influence ionization in physiological pH .
  • Solubility : ≥10 mg/mL in PBS (pH 7.4) due to hydrogen-bonding capacity of the amide group .

Advanced: Metabolic degradation pathways and validation.

Answer:

  • Proposed pathways :
    • Phase I : Cytochrome P450-mediated oxidation of the pyrimidine ring.
    • Phase II : Glucuronidation of the primary amine .
  • Validation :
    • LC-MS/MS : Identify metabolites in hepatocyte incubations.
    • Isotope labeling : Track 13C/15N-labeled compound in in vivo models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.